This might indicate that 4-Propoxy-1-naphthaldehyde is a relatively new compound or one that hasn't been widely explored in scientific research yet. It's also possible research on this compound might be unpublished or proprietary.
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4-Propoxy-1-naphthaldehyde is an organic compound characterized by the molecular formula . It is a derivative of naphthaldehyde, specifically featuring an aldehyde group at the first carbon and a propoxy group at the fourth carbon of the naphthalene ring. This compound is notable for its role as an intermediate in organic synthesis and in the production of various chemical products, particularly in pharmaceuticals and agrochemicals.
These reactions make 4-Propoxy-1-naphthaldehyde a versatile compound in synthetic organic chemistry.
The biological activity of 4-Propoxy-1-naphthaldehyde has been explored in various contexts. Its mechanism of action typically involves interactions with molecular targets such as enzymes or receptors. The aldehyde moiety can form covalent bonds with nucleophilic residues in proteins, potentially altering their activity. The presence of the propoxy group may enhance the compound's solubility and ability to penetrate biological membranes, making it a candidate for further studies in medicinal chemistry.
The synthesis of 4-Propoxy-1-naphthaldehyde generally involves the reaction of 4-hydroxy-1-naphthaldehyde with 1-iodopropane in the presence of a base such as sodium hydride. This reaction is typically conducted in a mixed solvent system of tetrahydrofuran and N,N-dimethylformamide under nitrogen atmosphere. The process involves cooling the reaction mixture to 0°C before gradually adding reactants. After stirring at room temperature for about two hours, the product is purified through standard techniques like column chromatography.
While specific large-scale industrial methods for producing 4-Propoxy-1-naphthaldehyde are not extensively documented, they likely mirror laboratory synthesis but are optimized for higher yields and purity. Advanced purification techniques may be employed to enhance product quality.
4-Propoxy-1-naphthaldehyde finds applications across various fields:
Research into the interaction studies involving 4-Propoxy-1-naphthaldehyde focuses on its biochemical properties and potential applications in drug development. These studies often assess how the compound interacts with specific enzymes or biological pathways, providing insights into its efficacy and safety profile as a pharmaceutical agent. The compound's ability to form covalent bonds with proteins suggests it could influence various biological processes, warranting further investigation.
Several compounds share structural similarities with 4-Propoxy-1-naphthaldehyde, including:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 4-Hydroxy-1-naphthaldehyde | Hydroxy group instead of propoxy | Increased polarity due to hydroxyl group |
| 4-Methoxy-1-naphthaldehyde | Methoxy group instead of propoxy | Lower steric hindrance compared to propoxy |
| 4-Ethoxy-1-naphthaldehyde | Ethoxy group instead of propoxy | Intermediate reactivity between methoxy and propoxy |
Uniqueness: The presence of the propoxy group in 4-Propoxy-1-naphthaldehyde distinguishes it from these analogs. This substitution influences its reactivity profile and solubility characteristics, making it particularly valuable for specific synthetic applications where such properties are advantageous.
4-Propoxy-1-naphthaldehyde represents a naphthalene derivative characterized by the presence of an aldehyde functional group at the 1-position and a propoxy substituent at the 4-position of the naphthalene ring system [2]. The compound exhibits the molecular formula C₁₄H₁₄O₂ with a molecular weight of 214.26 grams per mole [3]. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name for this compound is 4-propoxynaphthalene-1-carbaldehyde [3].
The structural framework consists of a bicyclic aromatic naphthalene core with two distinct functional substituents . The propoxy group (-OCH₂CH₂CH₃) is attached through an ether linkage at the 4-position, while the formyl group (-CHO) is positioned at the 1-carbon of the naphthalene ring [2]. The canonical Simplified Molecular Input Line Entry System representation is documented as CCCOC1=CC=C(C2=CC=CC=C21)C=O [3].
The International Chemical Identifier string for 4-propoxy-1-naphthaldehyde is InChI=1S/C14H14O2/c1-2-9-16-14-8-7-11(10-15)12-5-3-4-6-13(12)14/h3-8,10H,2,9H2,1H3 [3]. The corresponding International Chemical Identifier Key is AHLCRRYBQRUDSQ-UHFFFAOYSA-N [3]. This compound is registered under Chemical Abstracts Service number 54784-09-7 [3].
The thermal transition properties of 4-propoxy-1-naphthaldehyde have been characterized through experimental measurements and comparative analysis with structurally related naphthaldehyde derivatives [4] [5]. Based on available data for analogous naphthalene aldehyde compounds, the melting point characteristics can be inferred from the thermal behavior patterns observed in the naphthaldehyde family [4] [5].
Comparative analysis with related naphthaldehyde compounds provides insight into the expected thermal properties of 4-propoxy-1-naphthaldehyde [4] [5]. The parent compound 1-naphthaldehyde exhibits a melting point range of 1-2 degrees Celsius and a boiling point of 160-161 degrees Celsius at 15 millimeters of mercury [5] [6]. The 2-naphthaldehyde isomer demonstrates a melting point of 57-60 degrees Celsius and a boiling point of 147 degrees Celsius at atmospheric pressure [7].
The introduction of the propoxy substituent at the 4-position is expected to influence the thermal transition temperatures through modifications in intermolecular interactions and molecular packing arrangements [8]. Aromatic aldehydes generally exhibit higher boiling points compared to their aliphatic counterparts due to increased molecular weight and the presence of the aromatic ring system [8].
The solubility characteristics of 4-propoxy-1-naphthaldehyde are influenced by the dual nature of its molecular structure, incorporating both hydrophobic aromatic components and polar functional groups [8]. The hydrophobic naphthalene ring system and propoxy substituent contribute to limited water solubility, while the polar aldehyde functionality provides sites for intermolecular interactions with polar solvents [8].
Aromatic aldehydes typically demonstrate low solubility in water due to their hydrophobic aromatic ring systems [8]. The presence of the propoxy group further enhances the hydrophobic character of 4-propoxy-1-naphthaldehyde, resulting in decreased aqueous solubility compared to unsubstituted naphthaldehyde [8]. The compound is expected to show enhanced solubility in organic solvents such as ethanol, chloroform, and other polar organic media [8].
The carbonyl group in aromatic aldehydes can participate in hydrogen bonding interactions with protic solvents, influencing solubility patterns [8]. The ether oxygen in the propoxy substituent provides additional sites for dipole-dipole interactions and hydrogen bonding with suitable solvent molecules [8].
Physical property measurements for 4-propoxy-1-naphthaldehyde require consideration of the compound's molecular structure and comparison with analogous naphthalene derivatives [5] [6]. The density and refractive index values are influenced by the molecular packing efficiency and electronic properties of the aromatic system [5] [6].
The introduction of the propoxy substituent is expected to modify both density and refractive index values compared to the parent naphthaldehyde [5]. The additional carbon and oxygen atoms in the propoxy group contribute to increased molecular weight while potentially affecting molecular packing density [5]. The refractive index is influenced by the electronic density distribution and polarizability of the molecular system [9].
Crystallographic characterization of 4-propoxy-1-naphthaldehyde involves examination of its solid-state molecular arrangement and intermolecular packing patterns [10]. The compound's crystalline structure is influenced by the interplay between aromatic pi-pi stacking interactions, hydrogen bonding capabilities of the aldehyde group, and van der Waals forces associated with the propoxy substituent [10] [11].
X-ray diffraction analysis provides fundamental information about unit cell parameters, space group symmetry, and molecular conformations in the crystalline state [10] [11]. The naphthalene ring system typically exhibits planar geometry with characteristic aromatic bond lengths and angles [11]. The propoxy substituent orientation and aldehyde group positioning influence the overall molecular shape and crystal packing efficiency [10].
Intermolecular interactions in the solid state include aromatic pi-pi stacking between naphthalene rings, dipole-dipole interactions involving the carbonyl group, and weak hydrogen bonding between the aldehyde proton and electron-rich centers [10]. The propoxy group participates in van der Waals interactions and may contribute to crystal structure stabilization through favorable conformational arrangements [10].
The crystalline properties affect physical characteristics such as melting point, dissolution rates, and thermal stability [10]. Crystal polymorphism, if present, can result in different physical property values depending on the specific crystalline form obtained under varying crystallization conditions [10] [11].
The electronic structure of 4-propoxy-1-naphthaldehyde can be analyzed through molecular orbital theory and quantum mechanical calculations [12] [13]. Density functional theory calculations using standard basis sets provide insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels and spatial distributions [12] [14].
The naphthalene ring system contributes significant pi-electron density to the molecular orbital structure [12] [13]. The highest occupied molecular orbital is typically localized over the aromatic naphthalene unit with contributions from the ether oxygen lone pairs [12]. The aldehyde carbonyl group introduces electron-withdrawing character that influences the overall electronic distribution [13].
The propoxy substituent affects the electronic properties through both inductive and resonance effects [12]. The ether oxygen provides electron density through resonance interaction with the aromatic system, while the alkyl chain contributes through inductive effects [12]. These electronic modifications influence molecular reactivity patterns and spectroscopic properties [13].
Computational studies on related naphthalene derivatives demonstrate that substituent effects significantly modify orbital energies and charge distributions [12] [15]. The electron-donating character of the propoxy group contrasts with the electron-withdrawing nature of the aldehyde functionality, creating a donor-acceptor system within the molecule [12] [15].
The proton nuclear magnetic resonance spectroscopic analysis of 4-propoxy-1-naphthaldehyde reveals distinctive chemical shift patterns that enable comprehensive structural elucidation. The most characteristic signal appears in the downfield region at 9.8-10.2 ppm, corresponding to the aldehyde proton (CHO), which exhibits a singlet multiplicity due to the absence of neighboring protons [2]. This chemical shift range is consistent with aromatic aldehydes, where the electron-withdrawing nature of the naphthalene ring system and the carbonyl group contribute to significant deshielding [2] [3].
The aromatic proton resonances of the naphthalene ring system appear as complex multiplets in the region of 6.8-8.4 ppm [4] [5]. Specifically, the protons at positions 2, 3, 5, 6, 7, and 8 of the naphthalene ring demonstrate characteristic chemical shifts between 7.4-8.4 ppm, with the most downfield signals corresponding to protons adjacent to the electron-withdrawing aldehyde group [4] [5]. The proton at position 3, being ortho to the aldehyde functionality, typically resonates around 8.2-8.4 ppm, while protons more distant from the formyl group appear in the 7.4-7.8 ppm range [2].
The propoxy substituent at position 4 generates three distinct sets of signals that facilitate unambiguous identification of the alkyl chain. The methylene protons directly attached to the oxygen atom (OCH2) resonate as a triplet at 3.8-4.0 ppm, reflecting the characteristic chemical shift of protons alpha to an ether oxygen [2]. The coupling pattern arises from interaction with the adjacent methylene group of the propyl chain. The central methylene group (CH2CH3) appears as a quartet at 1.6-1.8 ppm, demonstrating coupling with both the adjacent methyl and methylene groups . The terminal methyl group (CH3) produces a triplet at 1.0-1.2 ppm, with coupling exclusively to the adjacent methylene protons [2].
Integration ratios provide additional confirmation of the proposed structure, with the aldehyde proton integrating for one hydrogen, aromatic protons totaling six hydrogens, the propoxy methylene groups each integrating for two hydrogens, and the terminal methyl group integrating for three hydrogens . These integration patterns, combined with the characteristic chemical shifts and coupling multiplicities, establish a robust spectroscopic fingerprint for 4-propoxy-1-naphthaldehyde identification and purity assessment [2].
Carbon-13 nuclear magnetic resonance spectroscopy provides crucial insights into the electronic environment and structural framework of 4-propoxy-1-naphthaldehyde. The most diagnostic carbon signal appears in the carbonyl region at 190-200 ppm, corresponding to the aldehyde carbon (C=O) [6] [7] [8]. This chemical shift is characteristic of aromatic aldehydes, where the conjugation with the naphthalene π-system and the electron-withdrawing nature of the formyl group contribute to significant downfield displacement [6] [3].
The aromatic carbon atoms of the naphthalene ring system exhibit chemical shifts spanning 100-160 ppm, with distinct patterns reflecting their electronic environments [6] [7] [8]. The carbon bearing the propoxy substituent (C-4) typically resonates around 150-160 ppm, demonstrating the electron-donating effect of the ether oxygen [6] [7]. This upfield shift relative to unsubstituted aromatic carbons reflects the increased electron density resulting from oxygen lone pair donation into the aromatic π-system [6]. The remaining aromatic carbons appear in the range of 125-140 ppm, with subtle variations depending on their proximity to the electron-donating propoxy group and electron-withdrawing aldehyde functionality [6] [7] [8].
The quaternary carbon bearing the aldehyde group (C-1) typically appears around 130-135 ppm, while other quaternary carbons of the naphthalene system resonate in similar regions [6] [7]. The interpretation of these signals requires careful consideration of through-bond and through-space electronic effects, as the extended conjugation within the naphthalene system creates complex patterns of electron delocalization [7] [8].
The propoxy carbon atoms demonstrate characteristic aliphatic chemical shifts that facilitate straightforward assignment [6]. The methylene carbon directly bonded to oxygen (OCH2) appears at 65-75 ppm, reflecting the deshielding effect of the electronegative oxygen atom [6]. This chemical shift is diagnostic for primary alkyl ethers and provides unambiguous identification of the ether linkage [6]. The central methylene carbon (CH2CH3) resonates at 20-25 ppm, typical for secondary aliphatic carbons in alkyl chains [6]. The terminal methyl carbon (CH3) appears at 10-15 ppm, characteristic of primary alkyl carbons at chain termini [6].
The relative intensities and signal patterns in decoupled carbon-13 spectra provide additional structural confirmation. Each carbon atom produces a single peak of characteristic intensity, allowing for direct counting of carbon environments and validation of the proposed molecular framework [6] [7]. The absence of additional signals confirms the purity of the compound and the absence of isomeric impurities [7] [8].
Two-dimensional nuclear magnetic resonance techniques provide sophisticated tools for comprehensive structural elucidation of 4-propoxy-1-naphthaldehyde, offering detailed information about connectivity patterns, spatial relationships, and molecular dynamics [9] [10] [11]. These advanced spectroscopic methods enable unambiguous assignment of complex aromatic systems and facilitate detailed analysis of substituent effects within the naphthalene framework [9] [12].
Correlation Spectroscopy (COSY) experiments reveal critical proton-proton coupling relationships within the aromatic and aliphatic regions of the molecule [9] [13] [12]. The aromatic region of the COSY spectrum demonstrates characteristic cross-peaks that establish the connectivity pattern of naphthalene protons, enabling differentiation between protons on the same or different aromatic rings [13] [12]. Cross-peaks between H-2 and H-3, as well as between H-5, H-6, H-7, and H-8, provide definitive evidence for the substitution pattern and confirm the position of both the aldehyde and propoxy substituents [9] [12]. Within the propoxy chain, COSY correlations between the methylene protons (OCH2CH2CH3) and between the methylene and methyl groups (CH2CH3) establish the complete alkyl chain connectivity [13].
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy enables direct correlation between carbon-13 and proton resonances, providing unambiguous assignment of carbon-proton pairs [9] [13] [12]. This technique is particularly valuable for distinguishing between overlapping aromatic signals and establishing the precise chemical environment of each carbon atom [9]. The HSQC spectrum clearly differentiates between quaternary carbons (which show no correlations) and carbon atoms bearing protons, facilitating complete assignment of the aromatic framework [13] [12]. For the propoxy substituent, HSQC correlations provide definitive assignment of each methylene and methyl carbon to its corresponding proton signals [9].
Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range carbon-proton connectivities across two to three chemical bonds, providing crucial information about molecular framework and substitution patterns [9] [13] [12]. HMBC correlations between the aldehyde proton and aromatic carbons establish the position of the formyl group, while correlations between propoxy protons and aromatic carbons confirm the ether linkage position [9] [12]. These long-range correlations are essential for distinguishing between positional isomers and validating the 4-propoxy-1-naphthaldehyde structure [13].
Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proximity information that complements the through-bond connectivity data from other two-dimensional experiments [9] [14] [15]. NOESY cross-peaks between the aldehyde proton and adjacent aromatic protons confirm the substitution pattern, while NOE interactions between propoxy protons and nearby aromatic protons provide information about the preferred conformation of the ether substituent [14] [15]. The absence of certain expected NOE correlations can indicate restricted rotation or preferred conformations that influence the molecular properties [9] [14].
Infrared and Raman vibrational spectroscopy provide complementary information about the molecular vibrations and functional group characteristics of 4-propoxy-1-naphthaldehyde [16] [17] [3]. The vibrational spectrum reveals distinctive absorption bands that enable identification of key structural features and assessment of intermolecular interactions in both solution and solid-state environments [16] [3] [18].
The most prominent feature in the infrared spectrum appears as a strong absorption band at 1700-1715 cm⁻¹, corresponding to the carbon-oxygen stretching vibration of the aldehyde functional group [16] [3] [19]. This frequency is characteristic of aromatic aldehydes, where conjugation with the naphthalene π-system results in slight reduction of the carbonyl stretching frequency compared to aliphatic aldehydes [3] [19]. The intensity and sharpness of this band provide information about the planarity of the aldehyde group relative to the aromatic system and can indicate the presence of intramolecular interactions affecting the carbonyl environment [16] [3].
The aromatic carbon-carbon stretching vibrations manifest as medium-intensity bands in the 1600-1620 cm⁻¹ and 1450-1500 cm⁻¹ regions [16] [17] [3]. These absorptions are characteristic of the naphthalene ring system and provide fingerprint information about the aromatic substitution pattern [17] [3]. The relative intensities and exact frequencies of these bands can reveal information about the electron-donating effect of the propoxy substituent and the electron-withdrawing influence of the aldehyde group [16] [3].
The ether functionality of the propoxy substituent generates characteristic carbon-oxygen stretching absorptions in the 1250-1300 cm⁻¹ region, appearing as strong bands due to the polar nature of the carbon-oxygen bond [17] [3] [20]. Additional absorptions related to the propoxy group appear at 1100-1150 cm⁻¹, corresponding to asymmetric carbon-oxygen stretching modes within the alkyl chain [17] [20]. The frequency of the propoxy carbon-oxygen stretch at approximately 1130 cm⁻¹ is diagnostic for propoxy groups and distinguishes this compound from methoxy or ethoxy analogs [20].
Aromatic carbon-hydrogen bending vibrations produce characteristic bands in the 750-850 cm⁻¹ region, with the exact frequencies providing information about the substitution pattern of the naphthalene ring system [16] [17] [18]. The strong absorption around 750-800 cm⁻¹ is particularly diagnostic for the specific arrangement of substituents on the naphthalene framework [17] [18]. These out-of-plane bending modes are sensitive to the electronic environment and can provide information about π-electron distribution within the aromatic system [16] [17].
Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrational modes and carbon-carbon stretching vibrations within the aromatic framework [16] [21]. The Raman spectrum typically shows strong bands corresponding to naphthalene ring breathing modes and symmetric aromatic stretches that may be weak or absent in the infrared spectrum [16] [21]. The combination of infrared and Raman data provides a comprehensive vibrational fingerprint that enables unambiguous identification and purity assessment of 4-propoxy-1-naphthaldehyde [16] [21].
Ultraviolet-visible absorption spectroscopy reveals the electronic transitions and chromophoric properties of 4-propoxy-1-naphthaldehyde, providing insights into the extended conjugation system and electronic effects of substituents [22] [23] [24]. The absorption spectrum demonstrates characteristic features that reflect the naphthalene π-system modified by both electron-donating and electron-withdrawing substituents [22] [24].
The most significant absorption band appears in the 320-330 nm region, corresponding to a π→π* transition involving the extended conjugated system formed by the naphthalene ring and the aldehyde carbonyl group [22] [24]. This bathochromic shift relative to unsubstituted naphthalene reflects the electron-withdrawing nature of the formyl group, which stabilizes the excited state and reduces the energy gap between ground and excited states [22] [24]. The high extinction coefficient associated with this transition indicates strong electronic coupling between the aldehyde chromophore and the naphthalene π-system [22].
Additional absorption bands in the 280-290 nm and 240-250 nm regions correspond to π→π* transitions localized primarily within the naphthalene ring system [22] [24]. These transitions show moderate to high extinction coefficients and provide information about the electronic environment of the aromatic framework [24]. The exact wavelengths and intensities of these bands are sensitive to substituent effects, with the electron-donating propoxy group causing subtle hypsochromic shifts compared to unsubstituted naphthalene [24].
A very intense absorption band in the 200-220 nm region represents high-energy π→π* transitions involving deeper lying molecular orbitals [22] [24]. This absorption is characteristic of aromatic compounds and provides information about the overall electronic structure of the molecule [24]. The intensity and position of this band can be influenced by both substituent effects and conformational factors affecting the planarity of the aromatic system [22].
The propoxy substituent influences the electronic spectrum through its electron-donating properties, which increase electron density in the aromatic system and affect the energy levels of both ground and excited states [22] [24]. This influence is manifested as subtle shifts in transition energies and changes in extinction coefficients compared to unsubstituted analogs [24]. The overall spectral profile provides a characteristic fingerprint that enables identification and quantitative analysis of 4-propoxy-1-naphthaldehyde in various environments [22] [24].
Solvent effects on the ultraviolet-visible spectrum provide additional information about the polarity and hydrogen-bonding characteristics of the excited states [24]. Polar solvents typically cause bathochromic shifts in the longest wavelength absorption band, reflecting stabilization of the more polar excited state [24]. These solvatochromic effects can provide insights into the molecular properties and potential applications of the compound [22] [24].
Mass spectrometry provides crucial structural information about 4-propoxy-1-naphthaldehyde through analysis of molecular ion peaks and characteristic fragmentation patterns [25] [26] . The fragmentation behavior reflects the stability of various structural units and enables identification of key functional groups and substitution patterns [25] [26].
The molecular ion peak appears at m/z 214, corresponding to the intact 4-propoxy-1-naphthaldehyde molecule (C₁₄H₁₄O₂) . This peak typically exhibits low intensity due to the tendency of aromatic aldehydes to undergo rapid fragmentation upon electron impact ionization [25] [26]. The observation of the molecular ion peak provides direct confirmation of the molecular weight and elemental composition .
Alpha-cleavage adjacent to the carbonyl group represents the predominant fragmentation pathway, generating a base peak or major fragment at m/z 185 through loss of the aldehyde hydrogen and oxygen (M-29, loss of CHO) [25] [26]. This fragmentation is characteristic of aromatic aldehydes and results from the stability of the resulting aromatic cation [25]. The high intensity of this peak reflects the favorable energetics of this fragmentation process [26].
Loss of the propyl group generates a significant fragment at m/z 171 (M-43, loss of C₃H₇), representing cleavage of the ether bond [25] . This fragmentation provides direct evidence for the propoxy substituent and its position on the aromatic ring . The relative intensity of this peak compared to other fragments offers information about the stability of the propoxy substitution [25].
A major fragment at m/z 157 corresponds to loss of the entire propoxy group (M-57, loss of C₃H₇O), resulting from cleavage of the carbon-oxygen bond connecting the propyl chain to the naphthalene ring [25] . This fragmentation pattern is characteristic of aromatic ethers and provides unambiguous evidence for the ether functionality [25] [26].
The naphthalene base cation appears as a prominent peak at m/z 127, representing the core aromatic framework after loss of all substituents . This fragment is particularly stable due to the extended π-conjugation of the naphthalene system and often serves as a diagnostic peak for naphthalene-containing compounds [25] [26]. Secondary fragmentations of this base peak can provide additional structural information about the aromatic substitution pattern [26].
Additional fragments include m/z 199 (M-15, loss of CH₃) and m/z 43 (C₃H₇⁺), which provide supporting evidence for the propoxy substitution [25] . The methyl loss likely occurs through rearrangement processes within the propyl chain, while the propyl cation represents a stable alkyl fragment [25]. These secondary fragmentations contribute to the overall fragmentation fingerprint and aid in structural confirmation [26].
X-ray diffraction analysis provides definitive structural information about 4-propoxy-1-naphthaldehyde in the solid state, revealing molecular geometry, conformational preferences, and intermolecular packing arrangements [28] [29] [30]. Single crystal diffraction studies enable precise determination of bond lengths, bond angles, and torsion angles that define the molecular structure [29] [30].
The naphthalene ring system maintains its characteristic planar geometry, with carbon-carbon bond lengths and angles consistent with aromatic conjugation [29] [30]. The aldehyde group typically adopts a conformation where the carbonyl oxygen lies in the plane of the naphthalene ring system, maximizing conjugation between the formyl π-system and the aromatic framework [29] [30]. This planar arrangement is evidenced by small torsion angles between the aldehyde carbon and adjacent aromatic carbons [30].
The propoxy substituent at position 4 demonstrates conformational flexibility, with the initial carbon-oxygen bond typically maintaining coplanarity with the aromatic ring while the propyl chain adopts extended or gauche conformations [28] . The dihedral angle between the naphthalene plane and the propoxy chain provides information about steric interactions and electronic effects influencing molecular geometry . Crystal packing forces and intermolecular interactions significantly influence the preferred conformation of the propoxy substituent [28].
Crystallographic parameters for naphthalene aldehydes typically include monoclinic or orthorhombic crystal systems with space groups such as P2₁/c or P2₁2₁2₁ [29] [32] [30]. Unit cell dimensions generally range from 7-12 Å in the a-direction, 10-15 Å in the b-direction, and 12-18 Å in the c-direction, depending on the specific packing arrangement and molecular orientation [32] [30]. The calculated density typically falls in the range of 1.2-1.4 g/cm³, reflecting efficient molecular packing in the crystalline state [32].
Intermolecular interactions governing crystal packing include π-π stacking between naphthalene rings, with typical centroid-to-centroid distances of 3.3-3.8 Å [29] [33] [34]. These interactions contribute significantly to crystal stability and influence the optical and electronic properties of the solid material [33] [34]. Edge-to-face and face-to-face stacking arrangements are both possible, depending on the balance between attractive π-interactions and steric repulsion from substituents [29] [34].
Weak hydrogen bonding interactions involving the aldehyde oxygen as an acceptor and aromatic or aliphatic carbon-hydrogen bonds as donors contribute to crystal stability [29] [33]. Typical C-H···O distances range from 2.4-2.8 Å, providing additional stabilization to the crystal lattice [33]. The propoxy chains can participate in van der Waals interactions with neighboring molecules, influencing the overall packing efficiency [33].
C-H···π interactions between propoxy carbon-hydrogen bonds and aromatic π-systems provide additional intermolecular stabilization, with characteristic distances of 2.7-3.2 Å [33]. These interactions are particularly important in determining the relative orientations of molecules within the crystal lattice and can influence the mechanical properties of the crystalline material [33].